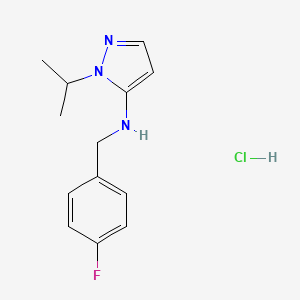

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine

Description

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine is a pyrazole-based compound featuring a 4-fluorobenzyl substituent at the N1 position and an isopropyl group at the C1 position of the pyrazole ring. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation. Its synthesis typically involves multi-step reactions, including amination, alkylation, and hydrogenation, as seen in analogous compounds .

Properties

Molecular Formula |

C13H17ClFN3 |

|---|---|

Molecular Weight |

269.74 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C13H16FN3.ClH/c1-10(2)17-13(7-8-16-17)15-9-11-3-5-12(14)6-4-11;/h3-8,10,15H,9H2,1-2H3;1H |

InChI Key |

BUMZIEVWJFPDQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NCC2=CC=C(C=C2)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-isopropyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of automated systems for the addition of reagents and monitoring of the reaction can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues share the pyrazole core but differ in substituents, influencing their physicochemical and biological properties. Key examples include:

Reactivity and Stability

- Unexpected Reaction Pathways : Analogous syntheses (e.g., compound 9 in ) reveal that the use of 4-fluorobenzylamine in amination reactions can lead to air-sensitive intermediates, necessitating isolation as dihydrochloride salts . This contrasts with the target compound’s synthesis, which avoids such sensitivity by employing stable alkylation conditions.

- Byproduct Formation : highlights the unexpected isolation of compound 4 during attempts to synthesize compound 3, underscoring the influence of reaction kinetics and reagent stoichiometry on pyrazole derivative synthesis. Such challenges are less documented for the target compound, suggesting its synthesis is more robust .

Biological Activity

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a 4-fluorobenzyl group and an isopropyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its biological activity. The molecular formula is with a molecular weight of approximately 223.25 g/mol .

Biological Activity

Research indicates that this compound exhibits promising antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves interference with bacterial cell wall synthesis or function .

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptosis-related proteins. This suggests its potential application in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. The fluorobenzyl group enhances binding affinity, while the pyrazole ring facilitates hydrogen bonding interactions. These interactions may influence various signaling pathways related to cell growth and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anticancer | Induction of apoptosis | Modulation of apoptosis-related proteins |

| Enzyme Interaction | Inhibition of specific enzymes | Binding to active sites |

Case Studies

Several studies have documented the effects of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

- Cancer Cell Line Study : Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, indicating its potential role in cancer therapeutics .

- Enzyme Inhibition Study : Investigations into the compound's interaction with specific enzymes revealed that it could act as a competitive inhibitor, suggesting applications in conditions where enzyme modulation is beneficial .

Synthesis

The synthesis of this compound typically involves the reaction between 4-fluorobenzylamine and 1-isopropyl-1H-pyrazole-4-carboxylic acid or its derivatives. Common methods include:

- Reagents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

- Solvents : Dichloromethane or dimethylformamide.

This synthetic route allows for the efficient production of the compound while maintaining high purity levels necessary for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.